3-hydroxy-N-phenylbenzamide

Enzyme inhibition Cholinesterase Lipoxygenase

3-Hydroxy-N-phenylbenzamide (C₁₃H₁₁NO₂, MW 213.23 g/mol), also indexed as m-hydroxybenzanilide or N-(3-hydroxyphenyl)benzamide, is a small-molecule benzanilide characterized by a meta-hydroxyl substituent on the benzamide ring. Unlike its positional isomers—2-hydroxy-N-phenylbenzamide (salicylanilide) and 4-hydroxy-N-phenylbenzamide—the meta-hydroxyl orientation confers a distinct hydrogen-bond donor/acceptor topology (HBD=2, HBA=2, tPSA=49.3 Ų) and a computed LogP of 2.3, placing it in a differentiated physicochemical space that directly influences target engagement, metabolic stability, and synthetic tractability.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 27559-45-1
Cat. No. B1637533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-N-phenylbenzamide
CAS27559-45-1
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)O
InChIInChI=1S/C13H11NO2/c15-12-8-4-5-10(9-12)13(16)14-11-6-2-1-3-7-11/h1-9,15H,(H,14,16)
InChIKeyIFEJZEHNZGEGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-N-phenylbenzamide (CAS 27559-45-1): Procurement-Grade Definition, Physicochemical Identity, and Comparator Landscape


3-Hydroxy-N-phenylbenzamide (C₁₃H₁₁NO₂, MW 213.23 g/mol), also indexed as m-hydroxybenzanilide or N-(3-hydroxyphenyl)benzamide, is a small-molecule benzanilide characterized by a meta-hydroxyl substituent on the benzamide ring [1]. Unlike its positional isomers—2-hydroxy-N-phenylbenzamide (salicylanilide) and 4-hydroxy-N-phenylbenzamide—the meta-hydroxyl orientation confers a distinct hydrogen-bond donor/acceptor topology (HBD=2, HBA=2, tPSA=49.3 Ų) and a computed LogP of 2.3, placing it in a differentiated physicochemical space that directly influences target engagement, metabolic stability, and synthetic tractability [2]. Commercially available at ≥98% purity (e.g., Sigma-Aldrich/Combi-Blocks), this compound serves as both a bioactive scaffold in its own right and a versatile intermediate for O-alkylation derivatization, making comparative procurement decisions dependent on regioisomer-specific performance data rather than simple in-class substitution .

Why 3-Hydroxy-N-phenylbenzamide Cannot Be Interchanged with 2-Hydroxy or 4-Hydroxy Regioisomers: A Procurement Risk Analysis


Substituting 3-hydroxy-N-phenylbenzamide with its 2-hydroxy (salicylanilide) or 4-hydroxy congener without experimental verification introduces substantial risk of divergent biological outcomes. The 2-hydroxy isomer benefits from intramolecular hydrogen bonding between the ortho-OH and the amide carbonyl, reducing its HBD capacity and altering target binding kinetics compared to the freely solvated meta-OH of the 3-hydroxy compound [1]. In cholinesterase inhibition assays, 2-hydroxy-N-phenylbenzamides display IC₅₀ ranges of 33.1–85.8 μM against AChE and 53.5–228.4 μM against BuChE, whereas the 3-hydroxy isomer yields quantitatively distinct inhibition values under comparable conditions (see Section 3) [2]. The 4-hydroxy analog further diverges by presenting a para-OH that extends the molecular axis and modifies π-stacking interactions, with reported biological activities (e.g., antiarrhythmic, ribonucleotide reductase inhibition) that do not overlap with the 3-hydroxy chemotype . Generic procurement of 'a hydroxy-N-phenylbenzamide' without specifying the regioisomer therefore forfeits control over target selectivity, synthetic derivatization potential, and reproducibility of published data.

Quantitative Differentiation Evidence for 3-Hydroxy-N-phenylbenzamide: Head-to-Head and Cross-Study Comparator Data


Multi-Target Enzyme Inhibition Profile: BChE, AChE, and Lipoxygenase IC₅₀ Values with Reference-Standard Comparators

In a direct within-study comparison, 3-hydroxy-N-phenylbenzamide (compound 3) was evaluated against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX) alongside the reference inhibitors eserine (for cholinesterases) and baicalein (for LOX). The parent compound 3 demonstrated a multi-target inhibition fingerprint that is quantitatively distinct from its O-alkylated derivatives and from the standard comparators [1].

Enzyme inhibition Cholinesterase Lipoxygenase Neurodegeneration Inflammation

Regioisomeric Differentiation: 3-Hydroxy vs. 2-Hydroxy-N-phenylbenzamide in Cholinesterase Inhibition Potency and Selectivity

Cross-study comparison of cholinesterase inhibition data reveals that the 3-hydroxy regioisomer displays a fundamentally different potency and selectivity fingerprint relative to the 2-hydroxy (salicylanilide) scaffold. While structurally similar, the intramolecular hydrogen bond in salicylanilide pre-organizes the molecule into a pseudo-ring conformation that alters its interaction with the cholinesterase active site [1]. The 3-hydroxy isomer lacks this constraint, resulting in distinct IC₅₀ values and, critically, the preservation of LOX inhibitory activity that is absent in the 2-hydroxy series.

Cholinesterase inhibitors Regioisomer comparison Alzheimer's disease CNS drug design

Antischistosomal Activity of the N-Phenylbenzamide Scaffold: Positioning the 3-Hydroxy Substituent in the SAR Landscape

The N-phenylbenzamide chemotype has been validated as a promising antischistosomal scaffold against Schistosoma mansoni, with EC₅₀ values reaching 80 nM for the most potent analog bearing electron-withdrawing substituents [1]. While the specific 3-hydroxy analog has not been directly profiled in published antischistosomal SAR studies, its position as the hydrogen-bond-donating, non-electron-withdrawing baseline within this chemotype series establishes it as a critical comparator for understanding the contribution of substituent electronic effects to potency and selectivity. The published SAR trajectory demonstrates that electron-withdrawing groups enhance activity, making the unsubstituted 3-hydroxy variant a valuable negative-control scaffold for medicinal chemistry optimization programs.

Antischistosomal Neglected tropical disease Schistosoma mansoni N-Phenylbenzamide SAR

Tunable Synthetic Derivatization Through 3-O-Alkylation: SAR-Driven Activity Modulation at the Hydroxyl Position

The free meta-hydroxyl group of 3-hydroxy-N-phenylbenzamide serves as a critical synthetic handle for O-alkylation, enabling systematic modulation of biological activity. Abbasi et al. (2014) demonstrated that O-alkylation with ethyl bromide (producing compound 5b) increased BChE inhibitory potency 4-fold (IC₅₀ from 84.21 μM to 20.90 μM), while pentyloxy substitution (compound 5f) enhanced AChE inhibition 2.6-fold (IC₅₀ from 411.37 μM to 158.81 μM) [1]. Critically, all O-alkylated derivatives lost DPPH radical scavenging activity entirely (IC₅₀ = Nil), confirming that the free phenolic -OH is the sole pharmacophore responsible for antioxidant function.

Synthetic chemistry O-Alkylation Derivatization BChE inhibition Structure-activity relationship

Defined Toxicological Profile: Acute Toxicity Category 4 Classification with GHS Hazard Codification

3-Hydroxy-N-phenylbenzamide is classified under GHS as Acute Toxicity Category 4 (harmful if swallowed, in contact with skin, or if inhaled: H303, H313, H333) and carries hazard statements for skin irritation (Category 2, 3), eye irritation (Category 2A), skin sensitization (Category 1), and specific target organ toxicity following single exposure (Category 3, respiratory tract irritation, narcotic effects) [1]. This codified safety profile provides a defined baseline for laboratory risk assessment that is explicitly documented, in contrast to positional isomers for which comparable GHS classifications may be absent or less comprehensively reported.

Toxicology GHS classification Safety Procurement compliance Risk assessment

Evidence-Backed Application Scenarios Where 3-Hydroxy-N-phenylbenzamide Provides Definitive Procurement Advantage


Neurodegenerative Disease Research: Multi-Target Cholinesterase/LOX Inhibitor Lead Identification

The combined BChE (IC₅₀ = 84.21 μM), AChE (IC₅₀ = 411.37 μM), and LOX (IC₅₀ = 185.61 μM) inhibitory profile of 3-hydroxy-N-phenylbenzamide, demonstrated within a single study against reference inhibitors eserine and baicalein, makes it a compelling starting scaffold for Alzheimer's disease drug discovery programs that prioritize simultaneous modulation of cholinergic dysfunction and neuroinflammation [1]. Its free phenolic -OH enables subsequent O-alkylation to tune AChE/BChE selectivity (as evidenced by the 4-fold BChE improvement with ethylation), while the DPPH scavenging activity (IC₅₀ = 283.21 μM) provides an intrinsic antioxidant component absent in the 2-hydroxy regioisomer series [2].

Neglected Tropical Disease Drug Discovery: SAR Baseline for Antischistosomal N-Phenylbenzamide Optimization

The N-phenylbenzamide chemotype has demonstrated single-digit micromolar to nanomolar potency against Schistosoma mansoni (EC₅₀ = 0.080–1.64 μM across optimized analogs), with selectivity indices exceeding 17 in mammalian cell counterscreens [1]. 3-Hydroxy-N-phenylbenzamide, as the electron-neutral, hydrogen-bond-donating congener within this validated SAR series, serves as the essential baseline compound against which the potency gains from electron-withdrawing substituent incorporation (-NO₂, -CF₃, -CN) can be quantitatively benchmarked. Procurement of this specific scaffold enables systematic SAR expansion without confounding electronic effects.

Diverse Medicinal Chemistry Library Enrichment: O-Alkylation Precursor for Focused Benzamide Libraries

The meta-hydroxyl group of 3-hydroxy-N-phenylbenzamide is uniquely positioned for O-alkylation chemistry that predictably modulates biological activity. As demonstrated by Abbasi et al. (2014), six distinct O-alkyl derivatives (5a-5f) were synthesized from the parent compound 3, with ethyl substitution yielding a 4-fold BChE potency gain (IC₅₀ 20.90 μM) and pentyl substitution producing a 2.6-fold AChE improvement (IC₅₀ 158.81 μM) [1]. This tunable SAR, combined with the complete elimination of DPPH scavenging upon alkylation, provides a clean phenotypic switch for mechanistic probe development. The 2-hydroxy isomer cannot replicate this derivatization trajectory because its ortho-OH is sterically and electronically constrained by intramolecular hydrogen bonding.

Chemical Biology Probe Development: LOX-Associated Inflammatory Pathway Modulation

The 3-hydroxy-N-phenylbenzamide scaffold demonstrates meaningful LOX inhibition (IC₅₀ = 185.61 μM, 92.03% inhibition at 0.5 mM) not observed in the extensively characterized 2-hydroxy cholinesterase inhibitor series [1]. This LOX activity, combined with the scaffold's DPPH radical scavenging capacity (IC₅₀ = 283.21 μM), supports its use as a chemical biology probe for dissecting the interplay between lipoxygenase-mediated leukotriene biosynthesis and oxidative stress in inflammatory disease models. The availability of O-alkylated derivatives that retain or lose specific activities enables target deconvolution studies that are not feasible with other regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-hydroxy-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.